2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-: is an organic compound with the molecular formula C6H6O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a carboxylic acid group at the second position and a methylsulfonyl group at the fourth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- typically involves the introduction of the methylsulfonyl group to the thiophene ring followed by carboxylation. One common method includes the sulfonation of thiophene derivatives using reagents such as methanesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the exploration of new therapeutic pathways.
Industry: In the industrial sector, 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the desired biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
- 2-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid
- 2-Thiopheneacetic acid
- 3-Thiopheneacetic acid
Comparison: 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- is unique due to the presence of both a carboxylic acid group and a methylsulfonyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other thiophene derivatives. For example, the methylsulfonyl group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the presence of the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
4-methylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)4-2-5(6(7)8)11-3-4/h2-3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQZXJWBSJMXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566885 |
Source
|
Record name | 4-(Methanesulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100704-38-9 |
Source
|
Record name | 4-(Methylsulfonyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100704-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methanesulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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